

IRX4310 experimental use

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Compound Focus: IRX4310

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Introduction to IRX4310

IRX4310 (also known as AGN194310) is a high-affinity, orally available synthetic antagonist that targets all three retinoic acid receptor (RAR) subtypes (RAR α , RAR β , and RAR γ) [1] [2]. It binds to these nuclear receptors with greater affinity ($K_d = 3, 2, \text{ and } 5 \text{ nM}$ for RAR α , RAR β , and RAR γ , respectively) than the natural agonist all-*trans* retinoic acid (ATRA) without affecting retinoid X receptor (RXR) subtypes [1]. Its primary mechanism of action is to block RAR-mediated gene transcription, making it a valuable tool for dissecting the retinoid signaling pathway in various biological processes [3].

Chemical Properties & Handling

The following table summarizes the key chemical and handling information for **IRX4310**.

Property	Specification
CAS Number	229961-45-9 [1] [2]
Molecular Formula	$C_{28}H_{24}O_2S$ [1] [2]
Molecular Weight	424.55 g/mol [2]
Physical Form	White to beige powder [1]

Property	Specification
Purity	≥98% (HPLC) [1]
Solubility	Soluble in DMSO (2 mg/mL, clear solution) [1]
Storage	2-8°C [1]

Key Biological Activities & Experimental Findings

Research has identified several biological effects of **IRX4310**, highlighting its potential applications. Key findings are summarized below.

Experimental System	Key Finding	Proposed Mechanism / Pathway	Reference
Osteoblast Differentiation (Mouse Kusa4b10 progenitor cells)	1 μM IRX4310 accelerated differentiation and mineralization of early osteoprogenitors.	Antagonism of RAR γ (and potentially RAR α), leading to downregulation of the Wnt antagonist Sfrp4 and potentiation of Wnt/ β -catenin signaling.	[4] [5]
In Vivo Bone Growth (Post-natal mice)	Oral administration (0.5 mg/kg/d for 10 days) impaired radial bone growth.	Complex systemic effect on bone remodeling, potentially distinct from direct in vitro effects on osteoblasts.	[4] [1]
Granulopoiesis (Mouse neutropenia models)	Oral IRX4310 promoted neutrophil recovery, was as effective as G-CSF, and showed additive effects with G-CSF.	Pan-RAR antagonism stimulating granulocyte production; proposed for chemotherapy-induced neutropenia.	[2] [3]
Hepatitis C Virus (HCV) Infection (In vitro)	Enhanced viral replication efficiency and increased lipid	Inhibition of the RAR-RXR pathway, which normally suppresses HCV replication.	[3]

Experimental System	Key Finding	Proposed Mechanism / Pathway	Reference
	droplet accumulation in hepatocytes.		

Experimental Protocols

Here are detailed methodologies for key experiments involving **IRX4310**.

Protocol 1: In Vitro Osteoblast Differentiation Assay

This protocol is adapted from studies using the mouse bone marrow stromal cell line Kusa4b10, which has the capacity to differentiate into osteoblasts [5].

• 1. Cell Culture and Seeding

- Maintain Kusa4b10 cells in standard growth medium.
- For differentiation assays, seed cells at an appropriate density (e.g., 10,000 cells/cm²) in multi-well plates.

• 2. Osteogenic Induction and Treatment

- Once cells reach confluence, replace the growth medium with osteogenic induction medium (containing ascorbate and β -glycerophosphate).
- Prepare treatment groups:
 - **Vehicle Control:** Osteogenic medium + DMSO (e.g., 0.1% v/v).
 - **RAR Agonist Control (Optional):** Osteogenic medium + 1 μ M ATRA (pan-agonist) or 100 nM receptor-specific agonists (e.g., IRX4647 for RAR γ) [5].
 - **IRX4310 Treatment:** Osteogenic medium + 1 μ M **IRX4310** [4] [5].
- Refresh the medium and treatments every 2-3 days.

• 3. Endpoint Analysis (after 21-28 days)

- **Mineralization Staining:** Fix cells and stain for mineralized nodules with 2% Alizarin Red S (pH 4.2). Quantify by eluting the dye and measuring absorbance or by image analysis.
- **Gene Expression:** Extract total RNA and analyze the expression of osteoblast markers (e.g., Runx2, Osteocalcin, Alkaline Phosphatase) via RT-qPCR.

- **Protein Analysis:** Assess protein levels of key signaling molecules (e.g., β -catenin, Sfrp4) by western blotting [5].

Protocol 2: In Vivo Assessment of Bone Phenotype

This protocol describes the short-term administration of **IRX4310** to post-natal mice to study its effects on bone morphology [4] [1].

- **1. Animal Model and Dosing**

- Use 8-week-old male mice.
- Administer **IRX4310** via oral gavage at a dose of **0.5 mg/kg/day** for 10 days [1].
- The control group should receive the vehicle only.

- **2. Sample Collection and Processing**

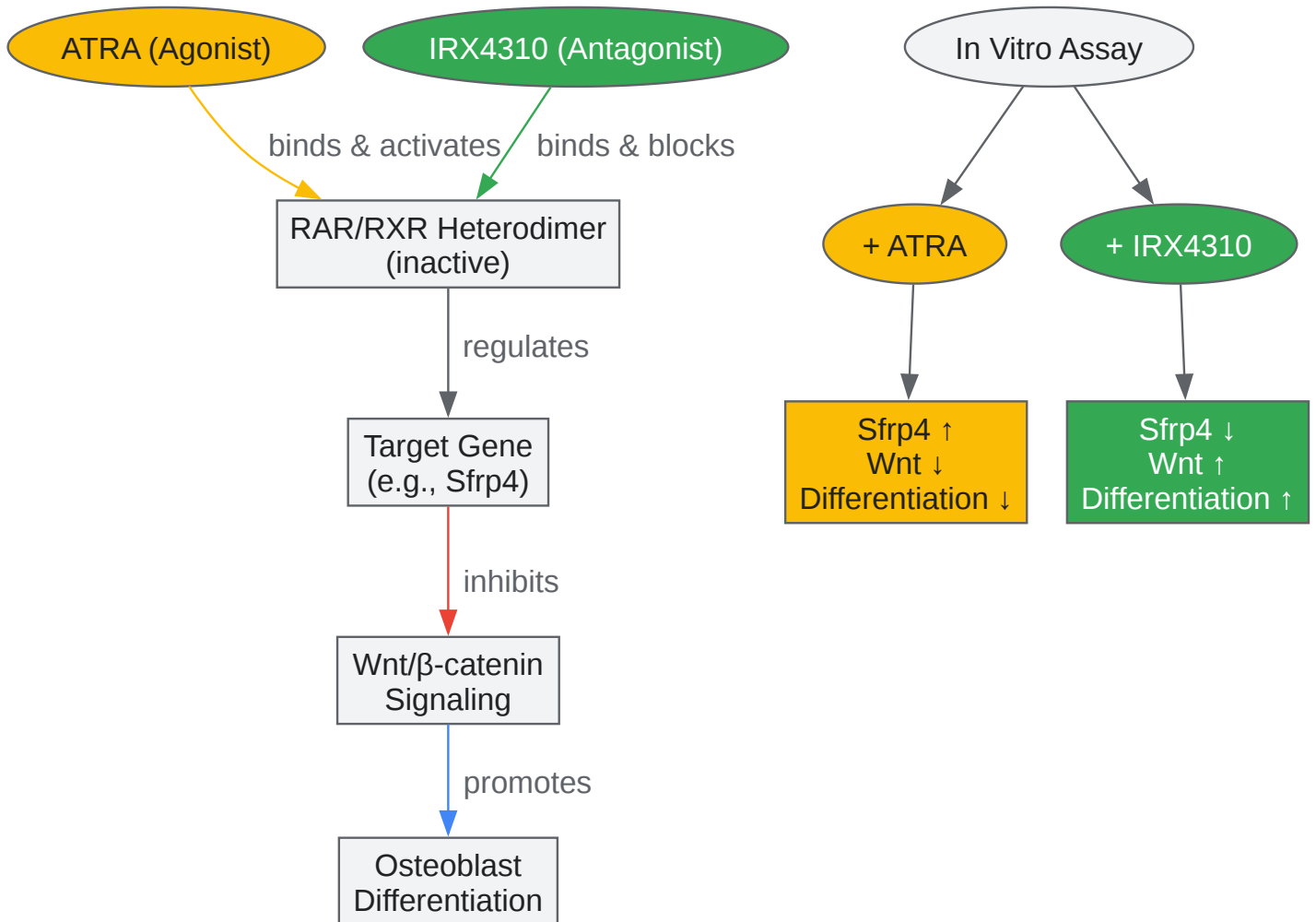
- At the end of the treatment period, euthanize the animals and collect long bones (e.g., femora, tibiae).
- Fix bones in 4% paraformaldehyde for 24 hours.

- **3. Bone Morphometric Analysis**

- Analyze the fixed bones using high-resolution micro-computed tomography (μ CT).
- **Key Parameters to Quantify:**
 - **Trabecular Bone:** Bone Volume/Total Volume (BV/TV), trabecular number, thickness, and separation.
 - **Cortical Bone:** Cortical thickness and radial bone growth.

Mechanism of Action and Workflow

The following diagram illustrates the signaling pathway and experimental workflow for studying **IRX4310** in osteoblast differentiation, based on the described research.



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- **Diagram Title:** IRX4310 Mechanism and Experimental Outcomes in Osteoblast Differentiation
- **Pathway Explanation:** In the conventional pathway, the natural ligand ATRA binds to the RAR/RXR heterodimer, activating transcription of target genes. One key target is **Sfrp4**, a secreted inhibitor of Wnt/β-catenin signaling [5]. Active Wnt signaling is a known positive regulator of osteoblast differentiation. Therefore, ATRA-mediated upregulation of Sfrp4 inhibits Wnt signaling and consequently **blocks osteoblast differentiation**. **IRX4310** acts as a receptor antagonist by binding to RARs and preventing their activation. This blockade leads to **reduced Sfrp4 expression**, thereby **releasing the inhibition on Wnt signaling** and ultimately **promoting osteoblast differentiation and mineralization** [4] [5].

Important Notes for Researchers

- **Solvent and Stock Solutions:** Always use high-grade DMSO for stock solutions. Aliquot and freeze stocks to avoid freeze-thaw cycles. The final concentration of DMSO in cell culture should be kept as low as possible (typically $\leq 0.1\%$) and matched in all control groups.
- **Receptor Specificity:** While **IRX4310** is a pan-RAR antagonist, its effects can be context-dependent. To deconvolute the role of specific RAR subtypes, consider co-treatment with receptor-specific agonists or antagonists (e.g., IRX6996 for RAR α , IRX5099 for RAR γ) as described in the literature [5].
- **Contrasting In Vitro vs. In Vivo Effects:** Note that the pro-osteogenic effect of **IRX4310** observed *in vitro* may not directly translate to increased bone mass *in vivo*, as systemic administration in young mice was shown to impair radial bone growth [4] [1]. This highlights the complexity of retinoid signaling in whole-body physiology.
- **Development Status:** Be aware that while **IRX4310** has been investigated in Phase II clinical trials for dermatological conditions, its development for those indications has been discontinued [3]. Its primary use remains as a research tool.

Conclusion and Future Directions

IRX4310 is a well-characterized and potent pharmacological tool for inhibiting retinoic acid receptor signaling. Its application in research has provided significant insights into the role of retinoids in bone biology, hematopoiesis, and virology. The protocols outlined here provide a foundation for researchers to utilize this compound in their investigations. Future research may focus on further elucidating its effects in other tissue types and disease models where RAR signaling plays a critical role.

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